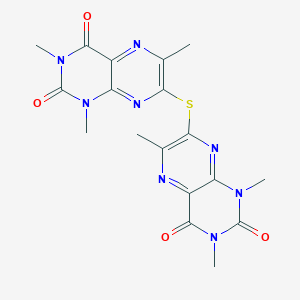

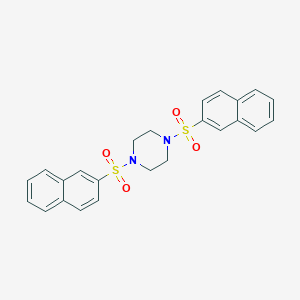

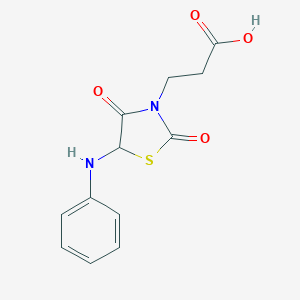

1,3,6-Trimethyl-7-(1,3,6-trimethyl-2,4-dioxopteridin-7-yl)sulfanylpteridine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3,6-Trimethyl-7-(1,3,6-trimethyl-2,4-dioxopteridin-7-yl)sulfanylpteridine-2,4-dione, also known as Methylene Blue (MB), is a chemical compound with a long history of use in various fields of research. MB is a synthetic dye that has been used as a biological stain, an antimalarial drug, and a treatment for methemoglobinemia. Recently, MB has gained attention for its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

Wirkmechanismus

The mechanism of action of MB is complex and multifaceted. MB acts as a redox agent, and its ability to accept and donate electrons is critical for its biological activity. MB can also interact with various proteins and enzymes, including mitochondrial respiratory chain complexes, nitric oxide synthase, and guanylate cyclase. MB can also modulate various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway and the nuclear factor-kappa B (NF-κB) pathway.

Biochemical and Physiological Effects:

MB has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and vasodilatory effects. MB can also improve mitochondrial function and energy metabolism. MB has been shown to increase the production of nitric oxide and cyclic guanosine monophosphate (cGMP), which can improve blood flow and oxygen delivery to tissues.

Vorteile Und Einschränkungen Für Laborexperimente

MB has several advantages for use in laboratory experiments, including its low cost, high solubility, and broad spectrum of biological activity. MB is also relatively stable and can be stored for extended periods without degradation. However, MB has some limitations, including its potential toxicity at high doses and its potential to interfere with certain assays and experimental protocols.

Zukünftige Richtungen

MB has tremendous potential for further research and development in various fields of medicine and biology. Some of the future directions for MB research include:

1. Investigating the potential therapeutic effects of MB in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS).

2. Developing new formulations and delivery methods for MB to improve its pharmacokinetic properties and reduce potential toxicity.

3. Identifying new molecular targets and signaling pathways for MB to expand its therapeutic potential.

4. Conducting clinical trials to evaluate the safety and efficacy of MB in humans for various diseases.

5. Exploring the potential use of MB as a diagnostic tool for certain diseases, such as cancer and infectious diseases.

Synthesemethoden

MB can be synthesized by a variety of methods, including the reduction of N,N,N',N'-tetramethyl-p-phenylenediamine with sodium dithionite or sodium borohydride. The synthesis of MB involves a series of complex chemical reactions, and the purity of the final product is critical for its biological activity.

Wissenschaftliche Forschungsanwendungen

MB has been extensively studied in various fields of research, including neuroscience, oncology, and infectious diseases. In neuroscience, MB has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. MB has also been shown to have neuroprotective effects against oxidative stress and neuroinflammation.

In oncology, MB has been shown to have antitumor effects by inhibiting tumor cell growth and inducing apoptosis. MB has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In infectious diseases, MB has been shown to have antimicrobial effects against bacteria, viruses, and parasites.

Eigenschaften

Molekularformel |

C18H18N8O4S |

|---|---|

Molekulargewicht |

442.5 g/mol |

IUPAC-Name |

1,3,6-trimethyl-7-(1,3,6-trimethyl-2,4-dioxopteridin-7-yl)sulfanylpteridine-2,4-dione |

InChI |

InChI=1S/C18H18N8O4S/c1-7-13(21-11-9(19-7)15(27)25(5)17(29)23(11)3)31-14-8(2)20-10-12(22-14)24(4)18(30)26(6)16(10)28/h1-6H3 |

InChI-Schlüssel |

GPLKCIGKFXBQGK-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(N=C1SC3=NC4=C(C(=O)N(C(=O)N4C)C)N=C3C)N(C(=O)N(C2=O)C)C |

Kanonische SMILES |

CC1=C(N=C2C(=N1)C(=O)N(C(=O)N2C)C)SC3=C(N=C4C(=N3)N(C(=O)N(C4=O)C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B246346.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)

![1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B246352.png)

![Isopropyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B246354.png)

![1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B246358.png)

![N-{3-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide](/img/structure/B246371.png)